2-(2,6-dichlorobenzyl)-5-(thiomorpholin-4-ylcarbonyl)pyrimidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution, to achieve the desired structure. For instance, Lei et al. (2017) describe a rapid and green synthetic method for a related pyrimidine derivative, which could offer insights into potential synthetic pathways for the compound (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is a critical aspect that influences their chemical behavior and potential applications. Advanced techniques such as single crystal X-ray structure analysis have been utilized to determine the precise molecular structure and confirm S-alkylation in similar compounds (Attia et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can include chlorination, alkylation, and cyclization, leading to a variety of functionalized compounds with diverse chemical properties. For example, Martínez et al. (2012) demonstrated the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions, which could be relevant to the chemical reactions of the compound (Martínez et al., 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Techniques like X-ray crystallography provide detailed information about the crystal structure and intermolecular interactions, as demonstrated in the study by Al-Refai et al. (2014), which might offer parallels for understanding the physical properties of the compound (Al-Refai et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their functionality. Studies such as the one by Callingham et al. (2015), which explores the synthesis of 2-chloroquinazolin-4-ols and analogous bicycles, can shed light on the chemical behavior and reactivity of similar compounds (Callingham et al., 2015).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-(thiomorpholine-4-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-12-2-1-3-13(18)10(12)8-14-19-9-11(15(22)20-14)16(23)21-4-6-24-7-5-21/h1-3,9H,4-8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKLDIVQLJPXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzyl)-5-(thiomorpholin-4-ylcarbonyl)pyrimidin-4-ol |
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